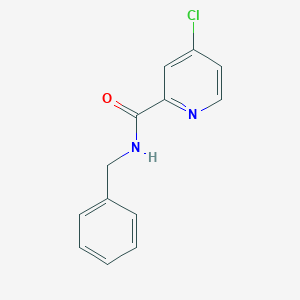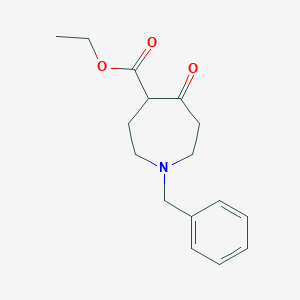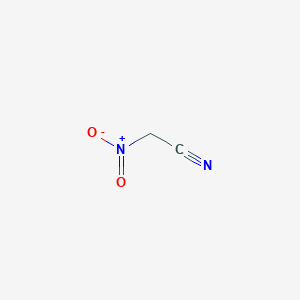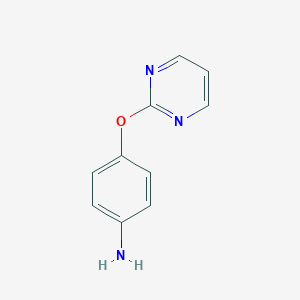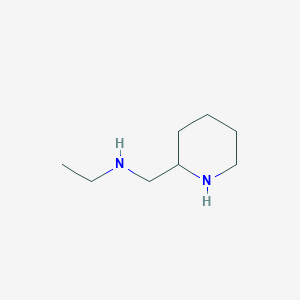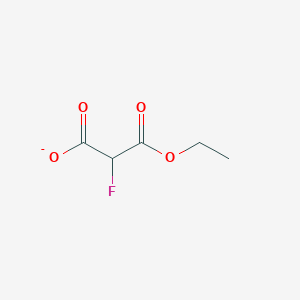
Propanedioic acid, fluoro-, monoethyl ester
カタログ番号 B168526
CAS番号:
100701-49-3
分子量: 150.1050832
InChIキー: MBHUWFBTQONAMA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, fluoro-, monoethyl ester is a chemical compound used in scientific research. It is a derivative of malonic acid, which is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular formula of Propanedioic acid, fluoro-, monoethyl ester is C6H8FO4. The structure of malonic acid, a related compound, has been determined by X-ray crystallography .Chemical Reactions Analysis
Esters, including Propanedioic acid, fluoro-, monoethyl ester, undergo typical reactions of carboxylic acid derivatives. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学的研究の応用
Understanding the Absorption and Metabolism in Human Cells
- Absorption and Metabolism in Human Intestinal Cells : Propanedioic acid esters, similar to 3-chloro-1,2-propanediol (3-MCPD) fatty acid esters, are studied for their absorption and metabolism in human cells. Research using human intestinal Caco-2 cells showed that certain 3-MCPD fatty acid esters are not absorbed by these cells but are metabolized, indicating potential pathways for detoxification in the human intestine (Buhrke, Weisshaar, & Lampen, 2011).
Mitigation of Contaminants in Edible Oils
- Mitigation Strategies for Edible Oils : Propanedioic acid esters are part of a broader group of compounds, including 3-MCPD esters, which have been identified in edible oils. Research has focused on the entire production chain of oils, such as palm oil, to mitigate the presence of these esters. This includes selecting raw materials and refining processes to reduce contaminants (Matthäus & Pudel, 2022).
Biotechnological Applications
- Biotechnological Production of Useful Chemicals : Lactic acid, closely related to propanedioic acid, is used in biotechnological routes to produce various chemicals like 1,2-propanediol, and lactate ester. This indicates a potential biotechnological pathway for the utilization of propanedioic acid esters (Gao, Ma, & Xu, 2011).
Development of Biodegradable Polymers
- Biodegradable Polymer Synthesis : Research into polymers made from renewable resources, such as 1,3-propanediol and succinic acid (components related to propanedioic acid), indicates the potential for creating biodegradable materials. These materials could be useful in various applications, including packaging and biomedical materials (Liu et al., 2001).
Food Safety and Contaminant Analysis
- Analysis of Food Contaminants : Propanedioic acid esters, similar to 3-MCPD esters, are a concern in food safety. Studies have developed analytical methods for determining these compounds in edible oils, aiding in monitoring and controlling food safety (Yamazaki et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-ethoxy-2-fluoro-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUWFBTQONAMA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597662 |
Source


|
| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, fluoro-, monoethyl ester | |
CAS RN |
100701-49-3 |
Source


|
| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-methyl-1H-Pyrrole-3-sulfonyl chloride
142112-64-9
5-Fluoro-N-isopropyl-2-nitroaniline
131885-33-1
Ethyl 4-bromobenzo[d]oxazole-2-carboxylate
117077-82-4

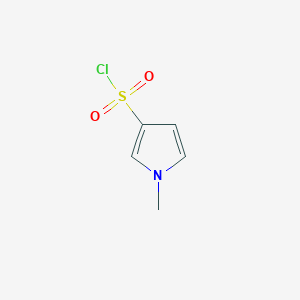
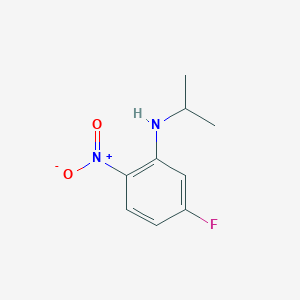
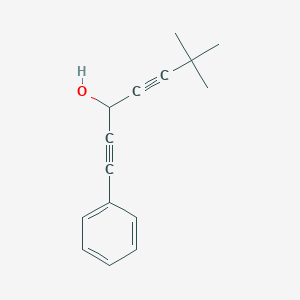
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

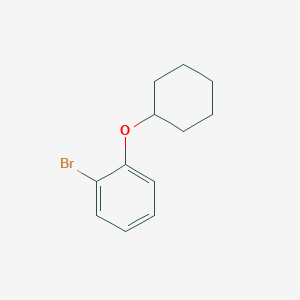
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
